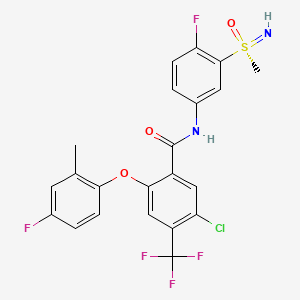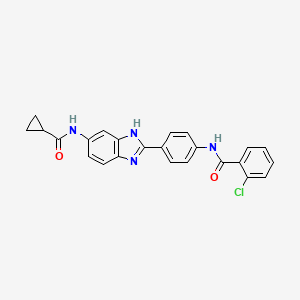
NR2E3 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NR2E3 agonist 1 is a small molecule that acts as an agonist for the orphan nuclear receptor NR2E3. This receptor is a key transcriptional regulator involved in the differentiation and maintenance of photoreceptor cells in the retina. This compound has shown potential in inducing cancer cell apoptosis and regulating various pathways, making it a promising compound for therapeutic applications .
Méthodes De Préparation
The synthesis of NR2E3 agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
NR2E3 agonist 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
NR2E3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and regulation of the NR2E3 receptor.
Biology: It helps in understanding the role of NR2E3 in photoreceptor cell differentiation and maintenance.
Medicine: It has potential therapeutic applications in treating retinal degenerations and certain types of cancer by inducing apoptosis in cancer cells.
Industry: It can be used in the development of new drugs targeting the NR2E3 receptor .
Mécanisme D'action
NR2E3 agonist 1 exerts its effects by binding to the NR2E3 receptor, which leads to the activation of various molecular pathways. The compound enhances the interaction between NR2E3 and DNA, upregulating pathways such as p53 and IFNα while downregulating the MYC pathway. This results in the induction of apoptosis in cancer cells and the regulation of inflammation and apoptosis in retinal cells .
Comparaison Avec Des Composés Similaires
NR2E3 agonist 1 is unique in its ability to specifically target the NR2E3 receptor and regulate its activity. Similar compounds include:
13-cis retinoic acid: A weak agonist of NR2E3 that fits into the receptor’s ligand-binding pocket.
2-phenylbenzimidazole derivatives: Potent agonists of NR2E3 transactivity. These compounds share some structural similarities but differ in their potency and specificity towards the NR2E3 receptor
Propriétés
Formule moléculaire |
C24H19ClN4O2 |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |
Clé InChI |
URTBMZWXWYUQAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


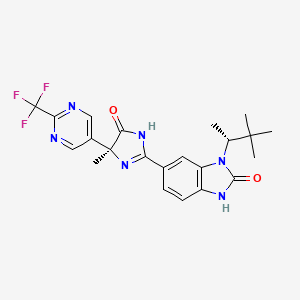
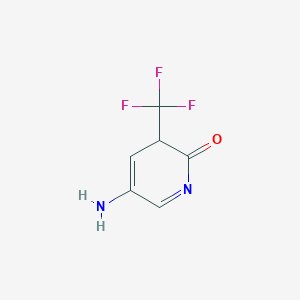
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
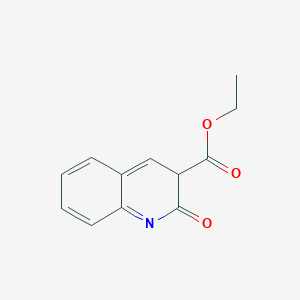
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
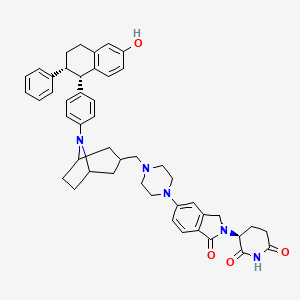
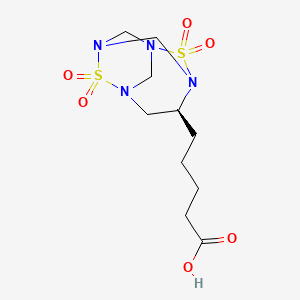
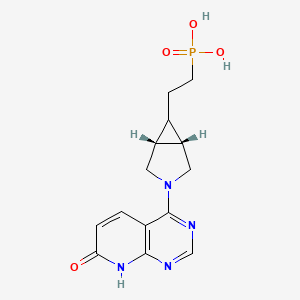
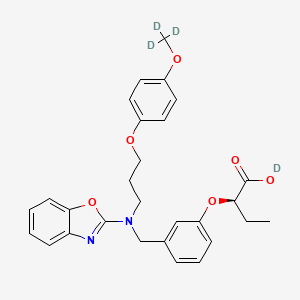
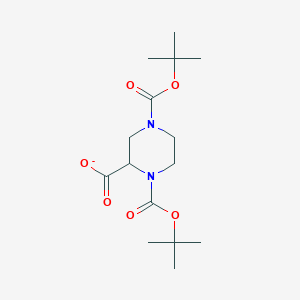
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

